Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, the core structure of ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets to disrupt the growth and pathogenicity of infectious agents .
Biochemical Pathways
This compound may interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . These pathways are crucial for the survival and proliferation of bacteria, and their disruption can lead to the inhibition of bacterial growth.
Result of Action
Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that this compound may inhibit the growth and proliferation of infectious agents .
Biochemical Analysis
Biochemical Properties
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes such as enoyl-acyl carrier protein reductase (InhA) and mycobacterial membrane protein Large 3 (MmpL3) highlights its potential as an antitubercular agent . These interactions are primarily inhibitory, leading to the disruption of essential bacterial processes.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . These effects collectively contribute to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects . Additionally, it can activate certain receptors, leading to downstream signaling events that modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound in vitro has demonstrated sustained inhibitory effects on bacterial growth and cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with efflux transporters, which influence its cellular accumulation and distribution . Additionally, binding proteins such as albumin can affect its bioavailability and tissue distribution . These interactions are crucial for determining the compound’s therapeutic efficacy and safety.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, it can be transported to the nucleus, where it affects gene expression and other nuclear processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of an amidoxime with an ester. One common method includes the reaction of benzaldehyde with malonic acid in the presence of piperidine to form cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazole in toluene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential anti-bacterial, anti-viral, and anti-leishmanial activities.
Industry: The compound’s derivatives are used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
- Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
- 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
- 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate
Comparison: Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUMZVCZZDZNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401661 | |
Record name | Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37384-62-6 | |
Record name | Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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